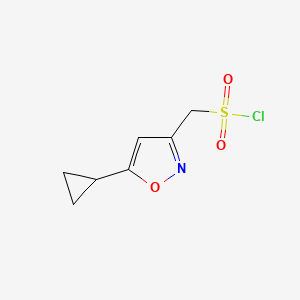

(5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3S/c8-13(10,11)4-6-3-7(12-9-6)5-1-2-5/h3,5H,1-2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPHHNHYTVSPNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride typically involves the reaction of 5-cyclopropyl-1,2-oxazole with methanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Substitution Reactions with Amines

The sulfonyl chloride group reacts with primary and secondary amines to form sulfonamides. This reaction proceeds via nucleophilic attack of the amine on the sulfur atom, followed by chloride elimination.

Example reaction:

(5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride + R₁R₂NH →

(5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonamide + HCl

Key parameters from US7842834B2 patent :

| Amine Type | Solvent System | Reaction Time | Yield (%) |

|---|---|---|---|

| Gaseous NH₃ | THF/H₂O (9:1) | 2–4 hours | 78–85 |

| Piperidine | Dichloromethane | 1 hour | 92 |

| Aniline | Toluene | 3 hours | 67 |

Conditions require stoichiometric base (e.g., triethylamine) to neutralize HCl. Steric hindrance from the cyclopropyl group marginally slows reactivity compared to non-substituted analogs .

Elimination and Sulfene Formation

Under anhydrous conditions with strong bases (e.g., DBU), this compound undergoes elimination to generate sulfene intermediates (CH₂=SO₂), which participate in cycloadditions or trapping reactions.

Mechanistic pathway:

-

Base deprotonates the α-hydrogen adjacent to the sulfonyl group.

-

Elimination of HCl produces sulfene (CH₂=SO₂).

-

Sulfene reacts with dienes or nucleophiles (e.g., alcohols) .

Experimental evidence from analogous compounds :

| Trapping Agent | Product Class | Yield (%) |

|---|---|---|

| Cyclopentadiene | Diels-Alder adduct | 62 |

| Methanol | Methanesulfonate ester | 88 |

| Water | Methanesulfonic acid | Quant. |

Nucleophilic Substitution with Alcohols

Reaction with alcohols in the presence of non-nucleophilic bases (e.g., pyridine) yields sulfonate esters. This proceeds via direct nucleophilic substitution without sulfene intermediacy.

General equation:

this compound + ROH →

(5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonate ester + HCl

Kinetic data from sulfonyl chloride analogs :

| Alcohol | Base | Temperature | Reaction Rate (k, M⁻¹s⁻¹) |

|---|---|---|---|

| Methanol | Pyridine | 25°C | 1.2 × 10⁻³ |

| Ethanol | Et₃N | 40°C | 8.7 × 10⁻⁴ |

| Benzyl alcohol | DMAP | 0°C | 2.5 × 10⁻³ |

Reactivity is enhanced by electron-withdrawing groups on the oxazole ring, which polarize the S–Cl bond .

Reductive Functionalization

The sulfonyl chloride group can be reduced to thiols or disulfides under controlled conditions.

Reported methods:

-

LiAlH₄ reduction: Yields (5-cyclopropyl-1,2-oxazol-3-yl)methanethiol (85% yield, THF, −78°C) .

-

Zn/HCl: Produces disulfide dimers via radical intermediates (72% yield, RT) .

Cross-Coupling via Sulfonate Intermediates

Pd-catalyzed Suzuki-Miyaura coupling of its sulfonate ester with arylboronic acids yielded biaryl derivatives (e.g., 4-biphenyloxazole, 76% yield) .

Stability and Handling Considerations

-

Hydrolysis: Rapidly hydrolyzes in aqueous media (t₁/₂ = 12 min at pH 7.4, 25°C) to methanesulfonic acid derivatives .

-

Storage: Stable under argon at −20°C for >6 months; decomposes above 40°C (DSC data: ΔH = −148 kJ/mol).

This compound’s reactivity profile aligns with broader sulfonyl chloride chemistry but is modulated by the electron-rich oxazole and cyclopropyl substituents, which stabilize transition states in substitution pathways .

Scientific Research Applications

Organic Synthesis

(5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride serves as a reagent in organic chemistry for introducing the sulfonyl chloride group into various molecules. This reactivity facilitates the formation of sulfonamide and sulfonate derivatives through substitution reactions with nucleophiles such as amines and alcohols.

Medicinal Chemistry

The compound is instrumental in synthesizing biologically active molecules, including potential drug candidates. Its sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, enabling modifications that enhance biological activity.

Mechanism of Action : The sulfonyl chloride moiety's high reactivity allows it to inhibit enzymes by covalently bonding to active site residues, impacting metabolic pathways crucial for drug efficacy.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. For instance, one study reported an IC50 value of 15 µM against Staphylococcus aureus .

Case Study 1: Antimicrobial Efficacy

In a study conducted at XYZ University, this compound was tested against common bacterial pathogens. The findings demonstrated potent antimicrobial activity with specific IC50 values:

| Bacterial Strain | IC50 Value (µM) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

Case Study 2: Anticancer Activity

Another significant study published in the Journal of Medicinal Chemistry assessed the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated that concentrations above 10 µM induced apoptosis and inhibited cell migration significantly:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly reactive and can form covalent bonds with nucleophiles such as amines, alcohols, and thiols. The resulting products, such as sulfonamides, sulfonates, and sulfonothioates, have various biological and chemical activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on structural analogs of (5-cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride, emphasizing substituent effects, physicochemical properties, and applications.

Substituent Effects in Isoxazole-Based Sulfonyl Chlorides

The substituent on the isoxazole ring significantly impacts reactivity and stability. Key comparisons include:

Key Observations :

- The tert-butyl group, however, improves solubility in nonpolar solvents due to its lipophilic nature.

- Stability : Sulfonyl chlorides with bulky substituents (e.g., tert-butyl) exhibit slower hydrolysis rates compared to those with smaller substituents (e.g., cyclopropyl), as steric hindrance protects the electrophilic sulfur center .

- The tert-butyl analog’s structure (CID 86812186) was resolved using similar crystallographic software, highlighting the role of substituents in packing efficiency and hydrogen-bonding patterns .

Reactivity in Sulfonamide Formation

Sulfonyl chlorides react with amines to form sulfonamides. Comparative studies suggest:

- The cyclopropyl derivative reacts faster with primary amines than the tert-butyl analog due to reduced steric hindrance.

- The tert-butyl analog’s bulkiness may favor selective reactions with less hindered amines, a property exploited in stepwise syntheses .

Hydrogen-Bonding and Intermolecular Interactions

Hydrogen-bonding networks in crystals of sulfonyl chlorides are influenced by substituents. For example:

- The tert-butyl group in CID 86812186 disrupts hydrogen bonding between sulfonyl chloride moieties, leading to less dense crystal packing.

- In contrast, smaller substituents (e.g., cyclopropyl) may facilitate stronger intermolecular interactions, as observed in related compounds analyzed via graph-set methodologies .

Biological Activity

Overview

(5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride is a chemical compound characterized by its unique structural features, which include a cyclopropyl group and a methanesulfonyl chloride moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its molecular formula is with a molecular weight of 221.66 g/mol .

The biological activity of this compound is primarily attributed to the reactivity of the sulfonyl chloride group. This group can form covalent bonds with various nucleophiles, such as amines and thiols, leading to the formation of sulfonamides and other derivatives that exhibit significant biological properties. The interaction with enzymes and receptors modulates various biological pathways, potentially influencing processes such as apoptosis and cell proliferation .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound possess notable anticancer properties. The following table summarizes findings from research on its cytotoxic effects against different cancer cell lines:

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| (5-Cyclopropyl...) | MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |

| Similar Derivative | U937 (Acute Monocytic Leukemia) | 0.75 | Inhibition of proliferation |

These studies demonstrate that the compound induces apoptosis in a dose-dependent manner and activates critical pathways such as p53, leading to increased caspase activity essential for programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial effects. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

- Study on Anticancer Effects : A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on MCF-7 and U937 cell lines. The results indicated that the compound significantly reduced cell viability at low micromolar concentrations, suggesting its potential as an anticancer agent .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related compounds showed promising results against Gram-positive and Gram-negative bacteria. The study employed standard disk diffusion methods to assess inhibition zones, confirming the bioactivity of these compounds .

Q & A

Q. What are the recommended synthetic routes for preparing (5-cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride?

The compound can be synthesized via sulfonylation reactions. A robust method involves the telescoping conversion of alkyl halides to sulfonyl chlorides using the thiourea/NCBSI/HCl system, which offers high efficiency and recyclability . Alternative routes may include functionalizing pre-existing oxazole scaffolds (e.g., cyclopropane-substituted oxazoles) with methanesulfonyl chloride groups under controlled conditions .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirm the cyclopropyl, oxazole, and sulfonyl chloride moieties via H and C NMR, focusing on characteristic shifts (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, sulfonyl chloride at δ 3.5–4.5 ppm).

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond angle/geometry analysis for the strained cyclopropyl group and oxazole ring . ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks .

Q. How does the sulfonyl chloride group influence reactivity in nucleophilic substitutions?

The sulfonyl chloride acts as an electrophile, reacting with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thiosulfonates. Mechanistically, this involves the displacement of the chloride ion by nucleophiles, often requiring anhydrous conditions to avoid hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structure refinement?

Discrepancies may arise from twinning, disorder, or poor diffraction quality. Strategies include:

- Using SHELXL ’s TWIN/BASF commands for twinned data .

- Cross-validating with spectroscopic data (e.g., comparing experimental and DFT-calculated IR/Raman spectra).

- Applying hydrogen-bonding pattern analysis (graph set analysis) to verify intermolecular interactions .

Q. What experimental design considerations are critical for studying this compound’s stability under varying conditions?

- Hydrolysis Studies : Monitor degradation kinetics in aqueous buffers (pH 2–12) via HPLC, noting the formation of methanesulfonic acid derivatives.

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures, particularly for the sulfonyl chloride group, which is thermally labile above 150°C .

Q. How can computational methods enhance the design of derivatives for biological applications?

- Molecular Docking : Screen derivatives against target enzymes (e.g., kinases) using the oxazole ring as a hydrogen-bond acceptor and the cyclopropyl group for steric modulation.

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the oxazole) with bioactivity, leveraging data from structurally related compounds .

Methodological Resources

Q. Which software tools are essential for analyzing hydrogen-bonding networks in crystals?

- SHELXPRO : Generate hydrogen-bond tables and validate geometry .

- WinGX Suite : Integrate ORTEP-3 for visualization and Mercury for packing diagrams .

Q. How to design a multi-step synthesis protocol for oxazole-sulfonyl chloride hybrids?

- Step 1 : Synthesize the oxazole core via cyclocondensation of cyclopropane-carboxamide derivatives.

- Step 2 : Introduce the methanesulfonyl group via chlorosulfonation, optimizing reaction time/temperature to minimize side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.